molecular formula C7H16Cl2N4 B1522704 [1-(4-Propyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride CAS No. 1255717-16-8

[1-(4-Propyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride

Cat. No.: B1522704
CAS No.: 1255717-16-8
M. Wt: 227.13 g/mol
InChI Key: FOUIXVIFXXONEL-UHFFFAOYSA-N
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Description

[1-(4-Propyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride is a useful research compound. Its molecular formula is C7H16Cl2N4 and its molecular weight is 227.13 g/mol. The purity is usually 95%.
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Biological Activity

[1-(4-Propyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride is a compound belonging to the class of triazoles, which are known for their diverse biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazole ring, which is a five-membered heterocyclic structure containing three nitrogen atoms. This structural motif is significant in medicinal chemistry due to its ability to interact with biological targets.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to [1-(4-Propyl-4H-1,2,4-triazol-3-yl)ethyl]amine exhibit significant antifungal activity against various strains of fungi, including Candida species and other pathogenic fungi. For example, a study demonstrated that triazole derivatives could inhibit the growth of Candida albicans with minimum inhibitory concentrations (MICs) in the low micromolar range .

Anti-inflammatory Effects

Recent studies have also explored the anti-inflammatory properties of triazole derivatives. In vitro experiments showed that certain triazole compounds could reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). Specifically, compounds with similar structures demonstrated a reduction in TNF-α production by 44–60% at varying concentrations . This suggests that this compound may possess anti-inflammatory potential.

Anticancer Activity

Triazole derivatives have been evaluated for their anticancer properties. Some studies report that these compounds can induce apoptosis in cancer cells and inhibit cell proliferation. For instance, specific derivatives have shown selective cytotoxicity against various cancer cell lines with IC50 values indicating potent activity . The mechanism often involves disruption of cell cycle progression and induction of oxidative stress.

The biological activity of this compound is likely mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : Triazoles often inhibit enzymes critical for fungal cell wall synthesis, such as lanosterol 14α-demethylase.
  • Cytokine Modulation : The compound may modulate inflammatory pathways by affecting cytokine release in immune cells.
  • Apoptosis Induction : In cancer cells, triazoles can trigger apoptotic pathways leading to cell death.

Study 1: Antifungal Activity

A recent study evaluated the antifungal efficacy of several triazole derivatives against clinical isolates of Candida species. The results indicated that compounds with structural similarities to [1-(4-Propyl-4H-1,2,4-triazol-3-yl)ethyl]amine exhibited promising antifungal activity with MIC values ranging from 0.5 to 8 µg/mL .

Study 2: Anti-inflammatory Effects

Another investigation assessed the impact of triazole derivatives on inflammatory cytokine production in PBMCs stimulated with lipopolysaccharides (LPS). Results showed significant reductions in TNF-α levels at concentrations as low as 25 µg/mL . This highlights the potential use of such compounds in managing inflammatory diseases.

Data Summary

Activity TypeObserved EffectsReference
AntifungalMIC: 0.5 - 8 µg/mL against Candida spp.
Anti-inflammatoryTNF-α reduction by 44–60% in PBMCs
AnticancerIC50 values indicating selective cytotoxicity

Properties

IUPAC Name

1-(4-propyl-1,2,4-triazol-3-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4.2ClH/c1-3-4-11-5-9-10-7(11)6(2)8;;/h5-6H,3-4,8H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOUIXVIFXXONEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NN=C1C(C)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[1-(4-Propyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride
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[1-(4-Propyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride
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[1-(4-Propyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride
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[1-(4-Propyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride
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[1-(4-Propyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride
Reactant of Route 6
[1-(4-Propyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.